molecular formula C11H14FNO B1448079 [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol CAS No. 1423026-80-5

[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol

Cat. No.: B1448079
CAS No.: 1423026-80-5
M. Wt: 195.23 g/mol
InChI Key: DMHBZKHOJFIBCO-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol: is an organic compound featuring a four-membered azetidine ring substituted with a fluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol: can be compared with similar compounds such as:

    [1-(4-Chlorophenyl)-3-methylazetidin-3-yl]methanol: Similar structure but with a chlorine atom instead of fluorine.

    [1-(4-Bromophenyl)-3-methylazetidin-3-yl]methanol: Similar structure but with a bromine atom instead of fluorine.

    [1-(4-Methylphenyl)-3-methylazetidin-3-yl]methanol: Similar structure but with a methyl group instead of fluorine.

The uniqueness of This compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

[1-(4-fluorophenyl)-3-methylazetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-11(8-14)6-13(7-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHBZKHOJFIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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